molecular formula C20H30O3 B1239993 Leukotriene A4 CAS No. 72059-45-1

Leukotriene A4

Cat. No. B1239993
CAS RN: 72059-45-1
M. Wt: 318.4 g/mol
InChI Key: UFPQIRYSPUYQHK-WAQVJNLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leukotriene A4 is a leukotriene that is the (5S,6S)-epoxy derivative of (7E,9E,11Z,14Z)-icosa-7,9,11,14-tetraenoic acid. It has a role as a mouse metabolite. It is a leukotriene, an oxylipin, an epoxy fatty acid, a polyunsaturated fatty acid and a long-chain fatty acid. It derives from an icosa-7,9,11,14-tetraenoic acid. It is a conjugate acid of a leukotriene A4(1-).
Lta4, also known as leukotriene a, belongs to the class of organic compounds known as epoxy fatty acids. These are fatty acids containing an oxirane ring as part of the aliphatic chain. Thus, LTA4 is considered to be an eicosanoid lipid molecule. Lta4 is considered to be a practically insoluble (in water) and relatively neutral molecule. Lta4 has been found in human epidermis tissue, and has also been primarily detected in urine. Within the cell, LTA4 is primarily located in the cytoplasm, membrane (predicted from logP), endoplasmic reticulum and adiposome. Lta4 exists in all eukaryotes, ranging from yeast to humans. In humans, LTA4 is involved in the nabumetone action pathway, the salsalate action pathway, the acetylsalicylic Acid action pathway, and the rofecoxib action pathway. Lta4 is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
(2S-(2 alpha,3 beta(1E,3E,5Z,8Z)))-3-(1,3,5,8-Tetradecatetraenyl)oxiranebutanoic acid. An unstable allylic epoxide, formed from the immediate precursor 5-HPETE via the stereospecific removal of a proton at C-10 and dehydration. Its biological actions are determined primarily by its metabolites, i.e., LEUKOTRIENE B4 and cysteinyl-leukotrienes. Alternatively, leukotriene A4 is converted into LEUKOTRIENE C4 by glutathione-S-transferase or into 5,6-di-HETE by the epoxide-hydrolase. (From Dictionary of Prostaglandins and Related Compounds, 1990)

Scientific Research Applications

Role in Transcellular Metabolism and Interaction with Proteins

Leukotriene A4 (LTA4) plays a significant role in the transcellular metabolism process. This involves the transfer of LTA4 between cells for the production of leukotrienes. Rector and Murphy (2009) developed a new technique using liquid chromatography mass spectrometry to measure the half-life of LTA4 in the presence of different proteins, particularly focusing on the S100A8/A9 protein complex isolated from human neutrophils. They found that this protein complex protects LTA4 from hydrolysis in a calcium-dependent manner, significantly increasing its half-life (Rector & Murphy, 2009).

Enzymatic Transformations and Biological Functions

LTA4 is a key precursor in the formation of leukotriene B4, which is involved in inflammation and allergy. Haeggström et al. (2002) highlighted the role of leukotriene A4 hydrolase, a zinc metalloenzyme, in catalyzing the final step in the biosynthesis of leukotriene B4. This enzyme is involved in various inflammatory diseases, such as nephritis, arthritis, dermatitis, and chronic obstructive pulmonary disease (Haeggström et al., 2002).

Inhibition by Alpha Lipoic Acid

A study by Torres et al. (2017) demonstrated the inhibitory profile of alpha lipoic acid on the activity of leukotriene A4 hydrolase. Their results suggested the potential for evaluating the significance of this inhibitory effect in vivo models, adding a new dimension to the therapeutic effects of alpha lipoic acid beyond its antioxidant properties (Torres et al., 2017).

Co-localization with 5-Lipoxygenase in Various Cells

The study by Brock et al. (2001) explored the co-localization of leukotriene A4 hydrolase with 5-lipoxygenase in different types of leukocytes. They found that this co-localization is cell-specific and dynamic, which could influence the metabolic coupling in the conversion of arachidonic acid to leukotriene B4 (Brock et al., 2001).

Role in Human Epidermis and Skin Inflammation

Iversen et al. (2004) investigated the ability of human epidermis to transform leukotriene A4 into peptide leukotrienes, revealing a potential role in skin inflammation. Their findings indicated that keratinocytes in human skin can transform neutrophil-derived leukotriene A4 into peptide leukotrienes, suggesting a more active role for keratinocytes in peptide leukotriene formation during skin inflammation (Iversen et al., 2004).

properties

CAS RN

72059-45-1

Product Name

Leukotriene A4

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-13,15,18-19H,2-5,8,14,16-17H2,1H3,(H,21,22)/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1

InChI Key

UFPQIRYSPUYQHK-WAQVJNLQSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O

SMILES

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O

Other CAS RN

72059-45-1

physical_description

Solid

synonyms

Leukotriene A
Leukotriene A 4
Leukotriene A-4
Leukotriene A4
Leukotrienes A
LTA4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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